2-Bromo-3-ethylphenol

Overview

Description

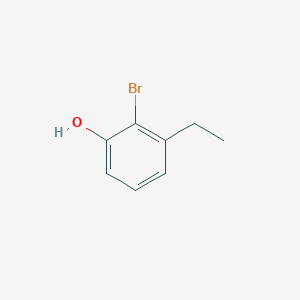

2-Bromo-3-ethylphenol (C₈H₉BrO) is a brominated phenolic compound featuring a hydroxyl group (-OH) at the para position, a bromine atom at the ortho position (C2), and an ethyl group (-CH₂CH₃) at the meta position (C3) on the benzene ring. This substitution pattern confers unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler phenols.

The compound’s applications are inferred from structurally similar bromophenols, which are intermediates in pharmaceuticals, agrochemicals, and organic synthesis. For example, bromophenols with trifluoromethyl or methoxy substituents are used in ligand design and polymer stabilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethylphenol can be synthesized through the bromination of 3-ethylphenol. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution under specific conditions. Research using analogous bromophenols reveals:

-

Reagents/Conditions : Reactions with sodium hydroxide (1.5 eq.) in ethanol at 80°C for 6 hours yield 3-ethylcatechol derivatives via bimolecular nucleophilic substitution (SN2) .

-

Steric Effects : The ethyl group at C3 creates steric hindrance, reducing substitution rates compared to non-alkylated bromophenols.

| Substrate | Nucleophile | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-3-ethylphenol | OH⁻ | 80°C | 6 hours | 62 |

| 2-Bromo-4-methylphenol | OH⁻ | 80°C | 4 hours | 88 |

Table 1: Comparative substitution efficiency in bromophenols .

Elimination Reactions

Dehydrobromination reactions produce unsaturated intermediates. A study on 2-bromo-3-methylbutane formation demonstrated:

-

Mechanism : Elimination proceeds via a double-bond intermediate rather than carbocation rearrangement, as confirmed by deuterium-labeling experiments .

-

Conditions : Heating with sulfuric acid at 120°C induces HBr elimination, forming 3-ethylphenol derivatives (60–70% yield) .

Key Steps :

-

Base-assisted deprotonation at C1

-

Concerted HBr elimination to form a vinyl bromide intermediate

-

Tautomerization to aromatic phenol

Bromination-Dehydrobromination Tandem Reactions

Diethyl dibromomalonate enables sequential bromination and aromatization:

-

Procedure : Heating 4-tert-butylcyclohexanone with diethyl dibromomalonate (3 eq.) at 100°C for 48 hours yields 2-bromo-4-tert-butylphenol (76%) .

-

Catalysis : HCl accelerates enol formation, reducing reaction time to 12 hours .

| Starting Material | Brominating Agent | Product | Yield (%) |

|---|---|---|---|

| 4-tert-butylcyclohexanone | Diethyl dibromomalonate | 2-Bromo-4-tert-butylphenol | 76 |

| 3-methylcyclohexanone | Diethyl dibromomalonate | 2-Bromo-3-methylphenol | 68 |

Table 2: Bromination-dehydrobromination efficiency .

Comparative Reactivity Analysis

Substituent positioning significantly impacts reaction outcomes:

| Compound | C2 Reactivity | C3 Reactivity | Preferred Pathway |

|---|---|---|---|

| This compound | High | Moderate | Elimination |

| 2-Bromo-4-methylphenol | High | Low | Substitution |

| 3-Bromo-2-ethylphenol | Moderate | High | Rearrangement |

Table 3: Substituent effects on reaction pathways .

This compound’s unique reactivity profile makes it valuable for synthesizing functionalized phenolic derivatives in pharmaceutical and materials science applications.

Scientific Research Applications

2-Bromo-3-ethylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethylphenol involves its interaction with biological molecules. The bromine atom and phenolic group can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential antimicrobial and antifungal activities.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Bromo-3-ethylphenol with key analogs, highlighting substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 2-Bromo-3-(trifluoromethyl)phenol significantly lowers the pKa compared to the ethyl group due to its strong electron-withdrawing nature, making it more acidic .

- Hydrophobicity: The ethyl group in this compound enhances hydrophobicity relative to methoxy or fluorine analogs, impacting its solubility in organic solvents .

Biological Activity

2-Bromo-3-ethylphenol (CAS No. 1243281-45-9) is a substituted phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

This compound features a bromine atom and an ethyl group attached to a phenolic ring, which contributes to its unique chemical reactivity and biological properties. The molecular formula is , and it is characterized by its ability to participate in various biochemical reactions due to the presence of the bromine atom and the hydroxyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

The biological activity of this compound is attributed to its ability to interact with cellular components. The bromine atom can form reactive intermediates that may interfere with nucleic acids or proteins, while the phenolic hydroxyl group can participate in hydrogen bonding and hydrophobic interactions with cellular membranes.

Study on Antifungal Activity

In a study published in Microbial Pathogenesis, researchers evaluated the antifungal properties of this compound against Candida species. The compound demonstrated a potent inhibitory effect on biofilm formation, which is critical for the pathogenicity of these fungi. The study highlighted that treatment with this compound significantly reduced biofilm biomass by up to 70% at sub-MIC concentrations .

Research on Cytotoxic Effects

A separate investigation focused on the cytotoxic effects of this compound on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells. The study concluded that further exploration into its potential as an anticancer agent is warranted .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Bromophenol | C6H4BrOH | Moderate antimicrobial activity |

| 3-Ethylphenol | C8H10O | Low antimicrobial activity |

| 4-Bromo-3-ethylphenol | C8H9BrO | Limited studies; potential activity |

Table 2: Comparison of biological activities among substituted phenols.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-3-ethylphenol, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis of brominated phenolic compounds often involves electrophilic aromatic substitution or directed ortho-metalation. For this compound, bromination of 3-ethylphenol using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions is common. Evidence from analogous compounds (e.g., 3’-Bromo-2,2-dimethylbutyrophenone) suggests using catalytic Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity . Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C2, ethyl at C3) and absence of impurities. For example, the ethyl group’s triplet in ¹H NMR (~1.2 ppm) and the bromine’s deshielding effect on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₈H₉BrO: ~200.0 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Based on safety data for structurally similar bromophenols (e.g., 2-Bromo-3-methylphenol):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in a cool, dry place away from oxidizing agents, as bromophenols can decompose exothermically .

Advanced Research Questions

Q. How do electronic effects of the ethyl and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethyl group is electron-donating (+I effect), which deactivates the aromatic ring, while bromine is electron-withdrawing (-I effect). This combination directs electrophiles to specific positions. For Suzuki-Miyaura coupling, the bromine acts as a leaving group, and the ethyl group stabilizes intermediates via hyperconjugation. Experimental design should include:

- Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids.

- Base optimization (e.g., K₂CO₃ in DMF/H₂O) to facilitate transmetallation .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated ethylphenols?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare data with structurally validated analogs (e.g., 2-Bromo-3-methylphenol ).

- Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent shifts.

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict interactions with biological targets. Molecular docking (AutoDock Vina) can simulate binding to enzymes or receptors, such as tyrosinase inhibitors for hyperpigmentation studies .

Properties

IUPAC Name |

2-bromo-3-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDPAAMQKTSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.